molecular formula C12H7Cl2N B3045191 2,7-Dichloro-9H-carbazole CAS No. 102871-58-9

2,7-Dichloro-9H-carbazole

Cat. No. B3045191
CAS RN: 102871-58-9
M. Wt: 236.09 g/mol
InChI Key: FZKIBPKVYOEUKZ-UHFFFAOYSA-N
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Description

2,7-Dichloro-9H-carbazole is a chemical compound with the molecular formula C12H7Cl2N . It has an average mass of 236.097 Da and a monoisotopic mass of 234.995560 Da .


Molecular Structure Analysis

The molecular structure of 2,7-Dichloro-9H-carbazole consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Scientific Research Applications

Environmental and Toxicological Studies

  • Occurrence in Various Environments

    2,7-Dichloro-9H-carbazole, along with other halogenated carbazoles, is detected in various indoor environments like schools and daycare centers. These substances are generated from incomplete combustion of fossil fuels, biomass, and tobacco smoke, as well as from natural and anthropogenic sources. The study underscores the importance of understanding the distribution and impact of these compounds in different environments (Fromme et al., 2018).

  • Aryl Hydrocarbon Receptor Activity

    Polyhalogenated carbazoles, including 2,7-Dichloro-9H-carbazole, demonstrate significant aryl hydrocarbon receptor (AhR) activity. This research provides insights into the molecular mechanisms of these compounds and their potential toxicological effects, contributing to the understanding of the risks associated with environmental exposure to these substances (Ma et al., 2019).

Medicinal Chemistry

  • Biological Activity and Potential Medicinal Applications: The carbazole scaffold, including 2,7-Dichloro-9H-carbazole, exhibits a broad range of biological activities upon modifications. These activities include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This review provides a comprehensive overview of the medicinal potential of carbazole-containing molecules (Tsutsumi et al., 2016).

Material Science

  • Synthesis for Organic Semiconductors

    2,7-Dichloro-9H-carbazole is a key building block in the production of organic semiconductors. Innovations in its synthesis, particularly under microwave irradiation, enhance its efficiency and sustainability, making it a vital component in the development of advanced materials (Khrustalev et al., 2020).

  • Electrochemical Properties and Applications

    The research on new conjugated polymers based on carbazole and furan units, including derivatives of 2,7-Dichloro-9H-carbazole, highlights their potential in electronic applications. This study delves into the synthesis and electrochemical properties of these materials, contributing to advancements in fields like organic electronics (Oguztürk et al., 2015).

properties

IUPAC Name

2,7-dichloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKIBPKVYOEUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476958
Record name Carbazole, 2,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102871-58-9
Record name Carbazole, 2,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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